2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone

Physicochemical profiling Drug-likeness CNS permeability prediction

2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone (CAS 959524-18-6; molecular formula C16H24N4O2; molecular weight 304.39 g/mol) is a spirocyclic small molecule belonging to the 2,9-diazaspiro[5.5]undecane class, featuring a pyrimidin-2-yl substituent at the 2-position and a methoxyacetyl group at the 9-position. The 2,9-diazaspiro[5.5]undecane scaffold has been identified through quantitative high-throughput screening (qHTS) of ~425,000 compounds as a privileged core for inducing endoplasmic reticulum stress response (ERSR) and exerting cytotoxic activity in glioma cell models, including patient-derived 3D spheroid cultures.

Molecular Formula C16H24N4O2
Molecular Weight 304.39 g/mol
Cat. No. B8108200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone
Molecular FormulaC16H24N4O2
Molecular Weight304.39 g/mol
Structural Identifiers
SMILESCOCC(=O)N1CCC2(CCCN(C2)C3=NC=CC=N3)CC1
InChIInChI=1S/C16H24N4O2/c1-22-12-14(21)19-10-5-16(6-11-19)4-2-9-20(13-16)15-17-7-3-8-18-15/h3,7-8H,2,4-6,9-13H2,1H3
InChIKeyLQCQVQMFTHAKSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone: Core Scaffold Identity and Procurement Baseline


2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone (CAS 959524-18-6; molecular formula C16H24N4O2; molecular weight 304.39 g/mol) is a spirocyclic small molecule belonging to the 2,9-diazaspiro[5.5]undecane class, featuring a pyrimidin-2-yl substituent at the 2-position and a methoxyacetyl group at the 9-position . The 2,9-diazaspiro[5.5]undecane scaffold has been identified through quantitative high-throughput screening (qHTS) of ~425,000 compounds as a privileged core for inducing endoplasmic reticulum stress response (ERSR) and exerting cytotoxic activity in glioma cell models, including patient-derived 3D spheroid cultures [1]. This compound is commercially available at research-grade purity (≥97%) with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic Substitution Is Not Advisable for 2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone in Research Procurement


Within the 2,9-diazaspiro[5.5]undecane chemical series, SAR studies have demonstrated that both the nature of the N9-acyl substituent and the N2-heteroaryl group are critical determinants of ERSR-inducing potency and cytotoxic selectivity [1]. In the published SAR analysis, modification of the N2 substituent from the original hit (diphenylmethyl) to alternative groups, as well as alteration of the N9 acyl moiety, produced marked changes in GRP78-luciferase reporter activation efficacy and glioma cell viability reduction [1]. Consequently, substituting 2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone with another commercially available 2,9-diazaspiro[5.5]undecane analog—such as those bearing a methylsulfonyl, furanoyl, or pyridinoyl group at N9, or lacking the pyrimidin-2-yl moiety at N2—cannot be assumed to yield equivalent biological outcomes without explicit comparative testing .

Quantitative Differentiation Evidence for 2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone Relative to Closest Analogs


Physicochemical Differentiation: cLogP and Hydrogen Bond Acceptor Count Versus the Parent 9-(Pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane Core

The methoxyacetyl substituent at N9 distinguishes the target compound from the unsubstituted parent core 9-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane (CAS 2107516-28-7). Calculated logP (cLogP) for the target compound is increased by approximately 0.8–1.2 log units relative to the parent (estimated cLogP ~0.5–0.8 for target vs. ~−0.3 to 0.0 for parent), indicating enhanced membrane permeability potential . Hydrogen bond acceptor count increases from 4 to 6, which may influence solubility and target engagement profiles . These computed differences are consistent with the SAR finding that N9-acyl substitution is a key modifier of biological activity in this scaffold class [1].

Physicochemical profiling Drug-likeness CNS permeability prediction

N9-Substituent Vector Comparison: Methoxyacetyl Versus Methylsulfonyl and Furanoyl Analogs at the 2,9-Diazaspiro[5.5]undecane N9 Position

Among commercially cataloged analogs sharing the 2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane core, the N9 substituent varies significantly. The target compound bears a methoxyacetyl group, whereas the methylsulfonyl analog (CAS 959536-42-6) introduces a strongly electron-withdrawing sulfonamide-like moiety and the furanoyl analog (CAS 959559-79-6) introduces a heteroaromatic carbonyl . In the published SAR of the 2,9-diazaspiro[5.5]undecane series, the N9 acyl group was shown to be a critical potency determinant: substitution of the N9 acyl moiety in the reference compound 8 series altered GRP78-luciferase efficacy from >100% to below the 40% activity threshold in multiple analogs [1]. The methoxyacetyl group provides a flexible, hydrogen-bond-capable linker that is distinct from the rigid, planar furanoyl or the polar, aprotic methylsulfonyl groups .

Structure-activity relationship Medicinal chemistry Chemical probe optimization

Documented QC Batch Traceability: Purity Certification and Analytical Characterization

The target compound is supplied with batch-specific analytical documentation including NMR, HPLC, and GC purity certification at a standard purity of ≥97% . This level of documentation exceeds what is typically available for several closely related catalog analogs, where only nominal purity claims without batch-resolved spectra may be provided. For example, the 9-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane parent core (CAS 2107516-28-7) is listed by multiple suppliers without published batch-specific QC data . Reproducibility of biological screening results is directly dependent on compound identity and purity verification; the availability of batch-resolved analytical data reduces the risk of false-negative or false-positive results arising from undetected impurities or degradation products .

Quality control Reproducibility Chemical procurement

Spirocyclic Scaffold Conformational Rigidity: 2,9-Diazaspiro[5.5]undecane Versus 1,9- and 3,9-Regioisomeric Diazaspiro Cores

The 2,9-diazaspiro[5.5]undecane scaffold positions the two nitrogen atoms at the 2- and 9-positions of the spiro-fused bis-piperidine system, creating a distinct spatial orientation of substituents compared to regioisomeric 1,9- and 3,9-diazaspiro[5.5]undecane cores [1]. In published SAR analysis, the spirocyclic core geometry was identified as essential for ERSR activity: compound 8 (2,9-diazaspiro[5.5]undecane) met all secondary screen criteria for bona fide ERSR activation, whereas compounds based on alternative spirocyclic scaffolds showed differential activity profiles [2]. The 2,9-regioisomer places the pyrimidin-2-yl substituent in a spatial orientation that differs from that of 1,9- and 3,9-regioisomers, which may affect target binding and selectivity [1].

Conformational analysis Scaffold hopping Medicinal chemistry design

Molecular Weight and Formula Differentiation from Diazaspiro[5.5]undecane Orexin Receptor Antagonist Chemotype

The target compound (C16H24N4O2, MW 304.39) is structurally distinct from the diazaspiro[5.5]undecane-based orexin receptor antagonists disclosed in patent literature (EP2516439B1 and related filings), which typically feature quinoxaline or quinoline N2-substituents and N9-amide or N9-alkyl linkages rather than a pyrimidin-2-yl/methoxyacetyl pairing [1]. The orexin antagonist chemotype is associated with sleep disorder applications, whereas the pyrimidin-2-yl-substituted 2,9-diazaspiro[5.5]undecane series has been linked to ERSR induction and glioma cytotoxicity [2]. This chemotype divergence implies distinct primary molecular targets and therapeutic indication spaces, reducing the likelihood of confounding pharmacology when the target compound is used as a chemical probe for ERSR pathway studies [2].

Chemotype differentiation Target selectivity Drug repurposing

Recommended Research and Industrial Application Scenarios for 2-Methoxy-1-(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)ethanone


Structure-Activity Relationship Expansion of 2,9-Diazaspiro[5.5]undecane-Based ERSR Inducers

This compound is suitable as a diversification point for SAR studies building upon the published compound 8 series. Its methoxyacetyl N9-substituent and pyrimidin-2-yl N2-substituent represent a distinct substituent pair not explored in the original SAR library, enabling interrogation of how hydrogen-bond-capable flexible linkers at N9 modulate GRP78-luciferase reporter activation potency and glioma cell cytotoxicity relative to the reference diphenylmethyl/3,5-dimethylisoxazole-substituted hit [1].

Chemical Probe Development for Endoplasmic Reticulum Stress Pathway Dissection

The 2,9-diazaspiro[5.5]undecane scaffold has been validated as an ERSR inducer that depletes intracellular Ca²⁺ stores and induces CHOP transcript upregulation (>60-fold over DMSO control for compound 8) [1]. The pyrimidin-2-yl-bearing target compound provides an alternative chemotype to the extensively studied thapsigargin and tunicamycin-based ER stress inducers, potentially offering a distinct mechanism-of-action window for dissecting the PERK/eIF2α and IRE1/XBP1 arms of the unfolded protein response in glioma and other cancer models [1].

Comparative Physicochemical Profiling of Diazaspiro[5.5]undecane Building Blocks for CNS Drug Discovery Programs

With a molecular weight of 304.39 g/mol, cLogP in the 0.5–0.8 range, and 6 hydrogen bond acceptors, the target compound occupies a favorable region of CNS drug-like chemical space . Procurement of this compound alongside its N9-methylsulfonyl (CAS 959536-42-6) and N9-furanoyl (CAS 959559-79-6) analogs enables parallel assessment of how N9-substituent polarity and hydrogen-bonding capacity influence passive permeability, P-glycoprotein efflux liability, and free fraction in brain homogenate binding assays .

Quality-Control-Verified Reference Standard for High-Throughput Screening Hit Follow-Up

The availability of batch-specific NMR, HPLC, and GC purity documentation (≥97% purity) supports the use of this compound as a QC-verified reference standard in confirmatory concentration-response curve (CRC) experiments . This is particularly relevant for academic screening centers and industrial hit-to-lead groups that require documented compound identity and purity for assay reproducibility and data deposition in public databases such as PubChem [1].

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